molecular formula C6H7FN2O2 B3027304 Pyrimidine, 2-fluoro-4,6-dimethoxy- CAS No. 128227-95-2

Pyrimidine, 2-fluoro-4,6-dimethoxy-

Cat. No.: B3027304
CAS No.: 128227-95-2
M. Wt: 158.13 g/mol
InChI Key: ZHHSADWCCOWXNJ-UHFFFAOYSA-N
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Description

Pyrimidine, 2-fluoro-4,6-dimethoxy- is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidines are fundamental components of nucleic acids, and their derivatives have significant applications in medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2-fluoro-4,6-dimethoxy- typically involves the nucleophilic substitution of a 2-chloropyrimidine derivative with a fluorinating agent. One common method includes the reaction of 2,4,6-trichloropyrimidine with cesium fluoride in an aprotic dipolar solvent . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Pyrimidine, 2-fluoro-4,6-dimethoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as solvent extraction, recrystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-fluoro-4,6-dimethoxy- can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Substitution Reactions: The methoxy groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Cesium fluoride in aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyrimidine derivatives, while oxidation can produce pyrimidine N-oxides.

Scientific Research Applications

Pyrimidine, 2-fluoro-4,6-dimethoxy- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrimidine, 2-fluoro-4,6-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy groups can influence the compound’s solubility and metabolic stability, affecting its overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloropyrimidine: A precursor in the synthesis of fluorinated pyrimidines.

    2-Fluoro-4,6-dichloropyrimidine: Another fluorinated derivative with different substitution patterns.

    2,4-Dimethoxypyrimidine: Lacks the fluorine atom but has similar methoxy substitutions.

Uniqueness

Pyrimidine, 2-fluoro-4,6-dimethoxy- is unique due to the combined presence of fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and binding affinity, while the methoxy groups improve its solubility and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

2-fluoro-4,6-dimethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHSADWCCOWXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450365
Record name Pyrimidine, 2-fluoro-4,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128227-95-2
Record name Pyrimidine, 2-fluoro-4,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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